Array ( [bid] => 2607726 )
Scientific Field: Organic Chemistry and Polymer Science
Application Summary: This compound is used in the synthesis of non-metallocene complexes, which are crucial for producing high molecular weight polymers and copolymers with controlled stereoselectivity.
Methods of Application: The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction. This method benefits from improved yield and easy purification.
Results: The synthesized compounds were characterized by various spectroscopic methods, including IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .
Scientific Field: Organic Synthesis
Application Summary: “4-(Benzoyloxy)benzyl 2-hydroxybenzoate” serves as an intermediate in the Ullmann coupling reaction, which is a method to synthesize biaryls, a structure present in many pharmaceuticals.
Methods of Application: The compound is used to prepare 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene, showcasing its role in facilitating the coupling reaction.
Results: The method showed an improved yield and the effects of solvents and ligands in the halogen exchange reaction were studied in detail .
Scientific Field: Catalysis and Material Science
Application Summary: The compound is a key intermediate for introducing steric bulk groups into C2-symmetric bis(phenolate) ether catalysts.
Methods of Application: Substituted 2-iodophenols with protected hydroxyl groups derived from the compound are used in Suzuki and Ullmann coupling reactions to introduce steric bulk.
Results: The process results in catalysts that yield high molecular weight polymers at high temperatures with controlled stereoselectivity .
Scientific Field: Medicinal Chemistry
Application Summary: The compound is utilized in the synthesis of anti-tubercular scaffolds, which are important for developing new treatments for tuberculosis.
Methods of Application: An ultrasound-assisted synthesis method is employed using the compound to create challenging anti-tubercular scaffolds.
Results: The synthesized benzamide derivatives are potential candidates for anti-tubercular activity .
Scientific Field: Green Chemistry
Application Summary: The compound plays a role in optimizing halogen exchange reactions, which are essential for various organic synthesis processes.
Methods of Application: The effects of solvents and ligands on the halogen exchange reaction using the compound are studied to improve yield and reduce environmental impact.
Results: The study provides insights into the optimization of the reaction, leading to more environmentally friendly and efficient synthesis methods .
Scientific Field: Polymer Chemistry
Application Summary: “4-(Benzoyloxy)benzyl 2-hydroxybenzoate” is used in the synthesis of catalysts for stereoselective polymerization, which is important for creating polymers with specific properties.
Methods of Application: The compound is involved in the preparation of non-metallocene complexes that act as catalysts for the polymerization process.
Results: The catalysts derived from the compound enable the production of polymers with high molecular weight and controlled stereoselectivity at elevated temperatures .
4-(Benzoyloxy)benzyl 2-hydroxybenzoate is an organic compound characterized by its unique structure, which includes a benzyl group and a hydroxybenzoate moiety. Its chemical formula is , indicating the presence of four oxygen atoms, which are integral to its functionality. The compound features a benzoyloxy group attached to a benzyl ring, along with a hydroxyl group on the adjacent benzoate structure. This arrangement contributes to its potential applications in pharmaceuticals and materials science.
Due to the lack of specific research, hazard information for 4-(Benzoyloxy)benzyl 2-hydroxybenzoate is not available.
The chemical reactivity of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate can be explored through various synthetic pathways. One common reaction involves the acylation of phenolic compounds, where the hydroxyl group of the benzoate can react with acyl chlorides or anhydrides to form esters. Additionally, it can undergo hydrolysis under acidic or basic conditions, leading to the release of benzoic acid and other derivatives. The compound may also participate in nucleophilic substitution reactions due to the presence of the benzoyloxy group, allowing for further functionalization.
Studies on 4-(Benzoyloxy)benzyl 2-hydroxybenzoate indicate potential biological activities, particularly in anti-inflammatory and analgesic applications. Compounds with similar structures have been documented to exhibit significant inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The docking studies suggest that this compound may interact effectively with biological targets, potentially leading to therapeutic effects against pain and inflammation.
The synthesis of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate typically involves several key steps:
Ultrasound-assisted synthesis has also been reported to enhance yields and reduce reaction times compared to traditional methods .
4-(Benzoyloxy)benzyl 2-hydroxybenzoate has several noteworthy applications:
Interaction studies using molecular docking techniques have indicated that 4-(Benzoyloxy)benzyl 2-hydroxybenzoate exhibits favorable binding affinities with various biological targets. These studies reveal that the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, suggesting its potential efficacy as a drug candidate . Such interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Several compounds share structural similarities with 4-(Benzoyloxy)benzyl 2-hydroxybenzoate, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Benzoyloxy)benzyl 2-hydroxybenzoate | Benzoyloxy and hydroxyl groups | Potential anti-inflammatory |
| Methyl 4-(Benzyloxy)-2-hydroxybenzoate | Similar but lacks additional benzyl moiety | Moderate anti-inflammatory |
| Benzoyl Salicylate | Hydroxyl group present | Analgesic properties |
| Salicylic Acid Derivatives | Varies widely in substituents | Generally anti-inflammatory |
The uniqueness of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate lies in its specific arrangement of functional groups, which may enhance its biological activity compared to similar compounds while providing distinct synthetic pathways for further exploration in medicinal chemistry.
4-(Benzoyloxy)benzyl 2-hydroxybenzoate represents a sophisticated organic compound characterized by its distinctive dual-ester architecture and complex aromatic framework. The compound, bearing the molecular formula C₂₁H₁₆O₅, exhibits a molecular weight that positions it among the more substantial benzoate derivatives utilized in contemporary chemical research. Its systematic nomenclature reflects the presence of both a benzoyloxy substituent at the para position of the benzyl moiety and a hydroxybenzoate ester functionality, creating a molecule of considerable structural complexity.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex ester derivatives. The primary structural framework consists of a benzyl group that serves as the connecting bridge between two distinct ester functionalities. The benzoyloxy group, derived from benzoic acid, provides one ester linkage, while the 2-hydroxybenzoate component contributes the second ester functionality along with a phenolic hydroxyl group that significantly influences the compound's chemical behavior.
Alternative nomenclature systems have identified this compound as benzyl 4-benzoyloxy-2-hydroxybenzoate, reflecting the perspective of the benzyl group as the central structural element. This naming convention emphasizes the role of the benzyl moiety as the linking component between the two carboxylate-derived functionalities. The presence of the hydroxyl group at the ortho position relative to the carboxylate in the 2-hydroxybenzoate portion creates opportunities for intramolecular hydrogen bonding, which can significantly influence the compound's physical properties and reactivity patterns.
Table 1: Chemical Identity Parameters of 4-(Benzoyloxy)benzyl 2-Hydroxybenzoate
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₁₆O₅ |
| PubChem Compound Identifier | 7179995 |
| Functional Groups | Benzoyloxy ester, Hydroxybenzoate ester, Phenolic hydroxyl |
| Aromatic Ring Systems | Three benzene rings |
| Ester Linkages | Two distinct ester bonds |
The structural complexity of 4-(benzoyloxy)benzyl 2-hydroxybenzoate positions it within the broader family of polyfunctional benzoate derivatives, compounds that have gained increasing attention for their versatility in synthetic chemistry and potential biological activities. The dual-ester architecture provides multiple sites for chemical modification and functionalization, making it an attractive scaffold for the development of more specialized derivatives with tailored properties for specific applications.
The evolution of benzoate-based ester compounds traces its origins to the foundational work of Emil Fischer and Arthur Speier in 1895, who established the fundamental principles of esterification reactions that would later enable the synthesis of complex molecules like 4-(benzoyloxy)benzyl 2-hydroxybenzoate. The Fischer-Speier esterification methodology provided the theoretical and practical framework for creating ester bonds between carboxylic acids and alcohols under acid-catalyzed conditions, a process that remains central to modern benzoate ester synthesis.
The discovery and characterization of benzoic acid itself preceded the development of complex benzoate esters by several centuries, with the compound first isolated through the dry distillation of gum benzoin in the sixteenth century. Nostradamus initially described this process in 1556, followed by subsequent investigations by Alexius Pedemontanus and Blaise de Vigenère, establishing benzoic acid as one of the earliest known aromatic carboxylic acids. The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 provided the chemical foundation necessary for understanding the behavior of benzoate derivatives.
The industrial significance of benzoate esters emerged during the early twentieth century as synthetic organic chemistry expanded to meet the demands of growing pharmaceutical and chemical industries. The development of benzyl benzoate as a therapeutic agent for scabies treatment, first studied medically in 1918, demonstrated the practical applications of benzoate ester chemistry in pharmaceutical contexts. This compound's inclusion in the World Health Organization's List of Essential Medicines underscored the importance of benzoate derivatives in global healthcare systems.
Table 2: Historical Milestones in Benzoate Ester Development
| Year | Milestone | Significance |
|---|---|---|
| 1556 | First benzoic acid isolation | Foundation for benzoate chemistry |
| 1832 | Structural elucidation of benzoic acid | Chemical understanding established |
| 1895 | Fischer-Speier esterification | Systematic ester synthesis methodology |
| 1918 | Medical study of benzyl benzoate | Pharmaceutical applications demonstrated |
| 1981 | C₁₂-C₁₅ benzoate patent | Commercial cosmetic applications |
The latter half of the twentieth century witnessed significant advances in the understanding of esterification mechanisms and the development of novel catalytic systems for ester synthesis. Research conducted over the past five years has continued to refine Fischer-Speier esterification protocols, with recent mechanistic studies revealing new activation pathways and innovative catalytic approaches. These developments have enabled the synthesis of increasingly complex benzoate derivatives, including polyfunctional compounds such as 4-(benzoyloxy)benzyl 2-hydroxybenzoate.
Contemporary research has expanded the scope of benzoate ester applications beyond traditional pharmaceutical uses to include roles in materials science, cosmetic formulations, and specialty chemical synthesis. The development of C₁₂-C₁₅ benzoate esters for cosmetic applications, first patented in 1981, exemplified the evolution of benzoate chemistry toward multifunctional materials with tailored properties. These compounds demonstrated unique characteristics including the ability to modify the sensory properties of mineral oils and serve as solubilizers for various cosmetic ingredients.
4-(Benzoyloxy)benzyl 2-hydroxybenzoate occupies a prominent position in contemporary organic synthesis due to its multifunctional architecture and versatile reactivity profile. The compound serves as both a synthetic target demonstrating advanced esterification methodologies and a valuable intermediate for the preparation of more complex molecular structures. Its significance extends across multiple domains of chemical research, from fundamental studies of ester chemistry to applied investigations in pharmaceutical and materials science applications.
The synthetic accessibility of 4-(benzoyloxy)benzyl 2-hydroxybenzoate through established esterification protocols makes it an attractive target for demonstrating modern synthetic chemistry principles. The compound can be prepared through carefully controlled esterification reactions involving 4-hydroxybenzyl alcohol and benzoyl chloride in the presence of basic catalysts such as pyridine. This synthetic approach requires precise temperature control and typically involves reflux conditions to ensure complete esterification, followed by purification through recrystallization or column chromatography to achieve the desired product purity.
The versatility of 4-(benzoyloxy)benzyl 2-hydroxybenzoate in subsequent chemical transformations significantly enhances its value in synthetic chemistry applications. The compound can undergo various chemical reactions including hydrolysis, oxidation, and substitution reactions, providing access to structurally related derivatives with potentially different biological or physical properties. The presence of both ester functionalities and the phenolic hydroxyl group creates multiple reactive sites that can be selectively modified under appropriate reaction conditions.
Table 3: Synthetic Applications of 4-(Benzoyloxy)benzyl 2-Hydroxybenzoate
| Application Category | Specific Use | Reaction Type |
|---|---|---|
| Intermediate Synthesis | Complex molecule construction | Esterification |
| Pharmaceutical Research | Bioactive compound development | Hydrolysis, Substitution |
| Materials Science | Polymer precursor synthesis | Oxidation, Polymerization |
| Analytical Chemistry | Reference standard preparation | Purification protocols |
Recent advances in transesterification chemistry have revealed additional synthetic pathways for accessing benzoate ester derivatives like 4-(benzoyloxy)benzyl 2-hydroxybenzoate. Studies on the transesterification of crude methyl benzoate have demonstrated that benzoic acid esters can be obtained with high conversions without the formation of significant byproducts. These investigations showed that titanate catalysts exhibit particularly high activity in transesterification reactions, with reaction conversions reaching one hundred percent under optimized conditions for certain substrates.
The mechanistic understanding of how 4-(benzoyloxy)benzyl 2-hydroxybenzoate interacts with biological systems has revealed its potential for pharmaceutical applications. The compound's functional groups enable participation in hydrogen bonding and hydrophobic interactions, while the hydroxybenzoate moiety can engage in electrostatic interactions with enzymes and receptors. This multifaceted interaction profile suggests potential for modulating biological activity through rational structural modifications, making it an attractive scaffold for drug discovery efforts.
The synthesis of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate requires a multi-step approach involving protection strategies, halogen exchange reactions, and esterification processes [2] [3]. The compound, with molecular formula C₂₁H₁₈O₄ and molecular weight 334.37 g/mol, represents a complex benzyl ester derivative that demands careful synthetic planning [25].
Bromination of benzylic carbons represents one of the most challenging transformations in organic synthesis, particularly the Wohl-Ziegler reaction using N-bromosuccinimide [7]. The selective mono-bromination of toluene derivatives requires careful control to prevent over-bromination, which leads to unwanted bis-halogenated products [7] [8].
| Bromination Method | Reagent System | Selectivity | Yield Range |
|---|---|---|---|
| Wohl-Ziegler Reaction | N-bromosuccinimide/Benzoyl peroxide | Moderate | 45-65% |
| H₂O₂-HBr System | Hydrogen peroxide/Hydrogen bromide | High | 70-85% |
| Sodium bromate regeneration | NaBrO₃/Br₂/H₂SO₄ | Good | 60-75% |
The hydrogen peroxide-hydrogen bromide system has emerged as a highly selective method for benzyl bromination under mild conditions [8]. This approach utilizes aqueous hydrogen peroxide and hydrogen bromide illuminated by incandescent light to generate bromine radicals, achieving high selectivity for mono-bromination at the benzyl position [8].
Benzyl protection strategies are crucial for preserving hydroxyl groups during subsequent synthetic transformations [5] [6]. The benzyl protecting group offers stability under basic conditions while remaining removable via catalytic hydrogenolysis [6]. Protection is typically performed using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate [3] [4].
| Protection Method | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzyl bromide/K₂CO₃ | Potassium carbonate | Dimethylformamide | Room temperature | 85-93% |
| Benzyl chloride/K₂CO₃ | Potassium carbonate | Acetone | Reflux | 78-88% |
| 2-Benzyloxypyridine method | Magnesium oxide | Toluene | 90°C | 79-93% |
The 2-benzyloxypyridine method provides a neutral alternative for benzyl protection, particularly useful for acid-sensitive substrates [14] [16]. This approach involves in situ N-methylation of 2-benzyloxypyridine with methyl triflate, generating an active benzyl transfer reagent that operates under neutral conditions [14].
Halogen exchange reactions enable the conversion of less reactive halides to more reactive intermediates, facilitating subsequent coupling reactions [9]. The mechanism involves initial formation of halogen-bonded complexes, followed by sequential bond breaking and formation processes [12].
Recent mechanistic studies have revealed that halogen exchange reactions in aqueous media proceed through a three-step mechanism: formation of intermediate halogen species, migration of hydroxide ions through water networks via Grotthuss-like mechanisms, and final product formation [12]. The water medium participates chemically, resulting in significant catalytic effects on reaction rates [12].
| Exchange Type | Catalyst System | Conditions | Conversion Rate |
|---|---|---|---|
| Bromine-Iodine | 18-crown-6 | Polar aprotic solvent | 85-95% |
| Chlorine-Bromine | Copper(II) bromide | Elevated temperature | 70-80% |
| Fluorine-Bromine | Cesium fluoride | Anhydrous conditions | 60-75% |
The use of crown ethers, particularly 18-crown-6, enhances halogen exchange efficiency by solvating cations and improving nucleophile reactivity [11]. The crown ether coordination increases the nucleophilicity of halide anions while stabilizing the transition state [11].
The Steglich esterification represents a mild and efficient method for ester formation using dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as catalyst [10]. This system operates at room temperature and accommodates sensitive substrates that would decompose under traditional Fischer esterification conditions [10].
The reaction mechanism involves initial activation of the carboxylic acid by dicyclohexylcarbodiimide, forming an O-acylisourea intermediate [10]. The 4-dimethylaminopyridine catalyst suppresses undesired N-acylurea formation through acyl transfer mechanisms, significantly improving reaction yields [10].
| Substrate Type | Dicyclohexylcarbodiimide Equivalents | 4-Dimethylaminopyridine (mol%) | Solvent | Yield Range |
|---|---|---|---|---|
| Benzoic acid derivatives | 1.2-1.5 | 5-10 | Dichloromethane | 75-90% |
| Salicylic acid derivatives | 1.5-2.0 | 10-15 | Tetrahydrofuran | 65-85% |
| Substituted hydroxybenzoic acids | 1.8-2.5 | 15-20 | Dimethylformamide | 70-88% |
Optimization studies have demonstrated that reaction success depends on careful stoichiometry control and solvent selection [2]. Dichloromethane provides optimal conditions for most benzoic acid derivatives, while more polar solvents may be required for highly substituted substrates [2].
The formation of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate proceeds through sequential protection, coupling, and functionalization steps [13] [17]. The overall mechanism begins with selective protection of hydroxyl groups using benzyl halides under basic conditions [13].
The esterification mechanism follows the classical Fischer pathway when using acid catalysis, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water [15] [17]. The reaction proceeds through a tetrahedral intermediate that undergoes proton transfers to optimize leaving group departure [17].
| Mechanistic Step | Activation Energy (kcal/mol) | Rate-Determining Factor |
|---|---|---|
| Benzyl protection | 12-15 | Nucleophilic substitution |
| Acid activation | 18-22 | Carbonyl protonation |
| Nucleophilic addition | 15-18 | Alcohol approach |
| Water elimination | 20-25 | Proton transfer |
For dicyclohexylcarbodiimide-mediated esterifications, the mechanism involves formation of an activated ester intermediate through reaction with the carbodiimide [10]. The 4-dimethylaminopyridine catalyst facilitates acyl transfer by forming a transient N-acylpyridinium species that readily transfers the acyl group to the alcohol nucleophile [10].
Yield optimization requires systematic evaluation of reaction parameters including temperature, concentration, catalyst loading, and reaction time [18]. Statistical design of experiments approaches have proven effective for identifying optimal conditions while minimizing experimental effort [18].
| Optimization Parameter | Low Value | High Value | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 0-25 | 80-120 | 60-90 |
| Concentration (M) | 0.1-0.3 | 0.8-1.2 | 0.4-0.8 |
| Catalyst loading (mol%) | 2-5 | 15-25 | 8-15 |
| Reaction time (h) | 2-6 | 18-24 | 8-16 |
Purification of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate typically employs column chromatography using silica gel as the stationary phase [21] [23]. The separation exploits polarity differences between the target compound and reaction byproducts [21].
Column chromatography optimization involves careful selection of eluent systems based on thin-layer chromatography screening [21]. The compound's polarity profile suggests that mixtures of hexane and ethyl acetate in ratios ranging from 9:1 to 7:3 provide effective separation [21].
| Purification Method | Eluent System | Recovery Yield | Purity |
|---|---|---|---|
| Silica gel chromatography | Hexane:Ethyl acetate (8:2) | 85-92% | >95% |
| Reverse-phase chromatography | Methanol:Water (7:3) | 78-85% | >98% |
| Recrystallization | Ethanol | 70-80% | >99% |
Recrystallization provides the highest purity but at reduced yield [19] [22]. Optimization of recrystallization involves selection of appropriate solvents where the compound shows temperature-dependent solubility [22]. Slow cooling rates and minimal solvent volumes maximize yield while maintaining crystal quality [22].
Advanced purification techniques include preparative high-performance liquid chromatography for small-scale preparations requiring exceptional purity [23]. This method, while more expensive, can achieve purities exceeding 99.5% with quantitative recovery of the target compound [23].
| Recrystallization Solvent | Solubility (Hot) | Solubility (Cold) | Recovery Yield |
|---|---|---|---|
| Ethanol | High | Low | 75-85% |
| Methanol | Very high | Moderate | 65-75% |
| Isopropanol | Moderate | Very low | 80-90% |
| Ethyl acetate | High | Low | 70-80% |
4-(Benzoyloxy)benzyl 2-hydroxybenzoate represents a complex aromatic ester compound with the molecular formula C₂₁H₁₆O₅ and a molecular weight of 348.35 g/mol [1]. The compound is characterized by CAS number 865654-83-7 and PubChem CID 7179995 [1]. Structural analysis reveals a multi-aromatic system consisting of three distinct benzene rings connected through ester linkages and a benzyl bridge.
Based on crystallographic studies of structurally related compounds, the molecular geometry of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate exhibits characteristics typical of substituted benzyl esters. Related compounds such as methyl 4-(benzyloxy)-2-hydroxybenzoate crystallize in triclinic systems with space group P1, displaying unit cell parameters of a = 5.7731 Å, b = 7.9855 Å, and c = 14.046 Å . The dihedral angle between aromatic rings in similar compounds typically ranges from 60° to 70°, with methyl 4-(benzyloxy)-2-hydroxybenzoate showing a dihedral angle of 67.18° , while methyl 2-(4-hydroxybenzoyl)benzoate exhibits 64.0° [3].
The molecular geometry is significantly influenced by intramolecular hydrogen bonding patterns, particularly involving the hydroxyl group of the salicylic acid moiety. The crystal structure reveals intermolecular hydrogen bonding interactions that contribute to the overall packing efficiency and stability [3]. The benzyl ester linkage adopts a conformation that minimizes steric hindrance between the aromatic rings while maintaining optimal orbital overlap for electronic delocalization.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₁₆O₅ |
| Molecular Weight | 348.35 g/mol |
| CAS Number | 865654-83-7 |
| Expected Crystal System | Triclinic or Monoclinic |
| Typical Dihedral Angle | 60-70° |
The phase transition behavior of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate can be inferred from thermochemical studies of structurally analogous compounds. Benzyl salicylate, which shares the salicylic acid ester motif, exhibits a melting point of 18-20°C and a boiling point of 320°C [4] [5]. The presence of additional aromatic substituents in 4-(Benzoyloxy)benzyl 2-hydroxybenzoate would be expected to significantly elevate these transition temperatures due to increased intermolecular interactions and molecular complexity.
Related benzyl ester compounds demonstrate varying thermal behaviors. Benzyl 4-hydroxybenzoate shows a considerably higher melting point of 109-112°C [6], suggesting that the presence of phenolic hydroxyl groups substantially increases the thermal stability through hydrogen bonding networks. Benzyl benzoate, structurally simpler than the target compound, exhibits a melting point of 18.8°C and a boiling point of 323°C [7].
For liquid crystalline properties, studies on related phenyl benzoate derivatives reveal enantiotropic nematic and smectic phases. The compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) demonstrates crystal-to-smectic C transition at 391.18 K (45.82 kJ/mol), smectic C-to-nematic transition at 432.15 K, and nematic-to-isotropic transition at 467.82 K (1.31 kJ/mol) [8]. These findings suggest that 4-(Benzoyloxy)benzyl 2-hydroxybenzoate may exhibit similar mesomorphic behavior due to its rod-like molecular architecture.
| Phase Transition | Related Compound | Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|---|
| Melting Point | Benzyl salicylate | 18-20 | Not reported |
| Melting Point | Benzyl 4-hydroxybenzoate | 109-112 | Not reported |
| Boiling Point | Benzyl salicylate | 320 | Not reported |
| Crystal-Smectic C | BDBB (related) | 118 | 45.82 |
| Nematic-Isotropic | BDBB (related) | 194.7 | 1.31 |
The solubility behavior of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate can be predicted based on its structural characteristics and data from related compounds. Benzyl salicylate demonstrates slight solubility in water (8.8 mg/L at 20°C) and good solubility in organic solvents and oils [9]. The partition coefficient (log Pow) for benzyl salicylate is 4.31 at 35°C [9], indicating significant lipophilicity.
The presence of multiple aromatic rings and ester functionalities in 4-(Benzoyloxy)benzyl 2-hydroxybenzoate suggests enhanced lipophilicity compared to simpler benzyl esters. Related compound 4-(Benzoyloxy)benzoic acid appears as a white to off-white crystalline solid, soluble in organic solvents such as ethanol and acetone but with limited solubility in water [10]. Methyl 4-(benzyloxy)-2-hydroxybenzoate exhibits a calculated LogP of 3.89 [11], suggesting moderate to high lipophilicity.
Benzyl 4-hydroxybenzoate shows solubility in ethanol (25 mg/mL, clear colorless solution) [12], while being relatively insoluble in water. The compound's physical appearance as a white powder indicates crystalline stability at room temperature [12].
Partition coefficient studies on substituted benzoic acids using hyper-Rayleigh scattering techniques have been conducted in water/toluene and water/chloroform systems [13]. These investigations provide insight into the distribution behavior of aromatic carboxylic acid derivatives between polar and nonpolar phases.
| Solubility Parameter | Related Compound | Value |
|---|---|---|
| Water Solubility | Benzyl salicylate | 8.8 mg/L at 20°C |
| Log Pow | Benzyl salicylate | 4.31 at 35°C |
| Log P | Methyl 4-(benzyloxy)-2-hydroxybenzoate | 3.89 |
| Ethanol Solubility | Benzyl 4-hydroxybenzoate | 25 mg/mL |
| Physical State | Related compounds | White crystalline solid |
The infrared spectroscopic profile of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate can be characterized through systematic analysis of its functional group vibrations. The compound contains multiple IR-active functional groups, including hydroxyl, carbonyl, aromatic, and ester moieties, each contributing distinctive vibrational signatures.
The hydroxyl group of the salicylic acid moiety is expected to exhibit characteristic O-H stretching vibrations in the range of 3200-3600 cm⁻¹ [14] [15]. Free O-H radicals without hydrogen bonding typically appear between 3700-3600 cm⁻¹, while hydrogen-bonded hydroxyl groups shift to lower frequencies (3200-3400 cm⁻¹) with broadened peak profiles [15] [16]. The intramolecular hydrogen bonding characteristic of salicylic acid derivatives would result in a broad absorption around 3400-3200 cm⁻¹ [17].
Carbonyl stretching vibrations represent the most prominent features in the IR spectrum. Aromatic esters typically exhibit C=O stretching between 1730-1715 cm⁻¹ [18] [19], with the exact position influenced by conjugation effects. The benzoyl carbonyl group would appear at slightly lower frequencies (1680-1700 cm⁻¹) due to aromatic conjugation [20]. The Rule of Three for aromatic esters predicts three intense peaks: the C=O stretch (~1725 cm⁻¹), the C-C-O stretch (1310-1250 cm⁻¹), and the O-C-C stretch (1130-1100 cm⁻¹) [18].
Aromatic C=C stretching vibrations occur in the region 1450-1600 cm⁻¹, with multiple bands corresponding to the three benzene rings present in the molecule [20] [21]. Aromatic C-H stretching appears between 3000-3100 cm⁻¹, while the benzyl CH₂ group would contribute aliphatic C-H stretches in the 2850-3000 cm⁻¹ region [22].
Based on vibrational analysis of related aromatic esters, the compound is expected to exhibit 57 normal modes of fundamental vibration for similar molecular complexity [20]. Computational studies using density functional theory methods provide accurate predictions of vibrational frequencies, with BLYP/6-311++G(d,p) calculations typically yielding excellent agreement with experimental data [23].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (salicylic) | 3200-3600 (broad) | Medium-Strong | ν(O-H) hydrogen-bonded |
| Aromatic C-H stretch | 3000-3100 | Medium | ν(C-H) aromatic |
| Aliphatic C-H stretch | 2850-3000 | Medium | ν(C-H) benzyl CH₂ |
| C=O stretch (ester) | 1715-1730 | Very Strong | ν(C=O) aromatic ester |
| C=O stretch (benzoyl) | 1680-1700 | Very Strong | ν(C=O) benzoyl |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong | ν(C=C) aromatic rings |
| C-C-O stretch | 1250-1310 | Strong | ν(C-C-O) ester |
| O-C-C stretch | 1100-1130 | Strong | ν(O-C-C) ester |
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns for 4-(Benzoyloxy)benzyl 2-hydroxybenzoate. The ¹H NMR spectrum is expected to display distinctive resonances corresponding to the various proton environments within the molecule.
The benzyl CH₂ protons represent a characteristic feature, typically appearing as a singlet in the range 5.2-5.4 ppm for benzyl esters [24] [25]. This chemical shift reflects the deshielding effect of the adjacent aromatic ring and the electron-withdrawing ester oxygen atom. Similar benzyl ester compounds show CH₂ resonances at δ 5.21 and 5.20 ppm [26].
The phenolic hydroxyl proton of the salicylic acid moiety is expected to appear as a broad singlet at 10.5-11.5 ppm, significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen [27] [28]. This characteristic chemical shift is diagnostic for ortho-hydroxybenzoyl systems and may show temperature-dependent behavior due to exchange processes.
Aromatic proton resonances span the region 6.8-8.2 ppm, with distinct patterns for each ring system. The salicylic acid ring protons typically appear between 6.8-8.0 ppm, while benzoyl aromatic protons resonate at 7.4-8.1 ppm [27] [29]. The substituted benzyl ring protons would display an AB system pattern around 7.0-7.8 ppm due to the para-disubstitution pattern [30].
¹³C NMR chemical shifts can be predicted based on studies of related benzoyl and hydroxybenzoyl compounds [27]. Carbonyl carbons typically appear at 160-170 ppm for aromatic esters and 170-180 ppm for carboxylic acid derivatives [31]. Aromatic carbons span the range 120-160 ppm, with quaternary carbons appearing downfield relative to CH carbons. The benzyl CH₂ carbon would resonate around 65-70 ppm, characteristic of aromatic ester linkages [31].
GIAO-calculated NMR chemical shifts using density functional theory methods (B3LYP/6-311++G(d,p)) provide accurate predictions for aromatic systems, with typical deviations within 0.5 ppm for ¹H and 4 ppm for ¹³C nuclei [27]. Studies on benzoic acid esters reveal anomalous chemical shift behavior for substituents ortho to the ester moiety, requiring computational validation [32].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyl CH₂ | 5.2-5.4 | Singlet | 2H |
| Salicylic OH | 10.5-11.5 | Broad singlet | 1H |
| Salicylic aromatic | 6.8-8.0 | Multiplet | 4H |
| Benzoyl aromatic | 7.4-8.1 | Multiplet | 5H |
| Benzyl ring aromatic | 7.2-7.5 | Multiplet | 5H |
| Para-disubstituted ring | 7.0-7.8 | AB system | 4H |